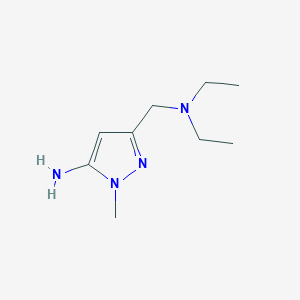

![molecular formula C18H29N5O2 B2451417 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide CAS No. 1171325-99-7](/img/structure/B2451417.png)

2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

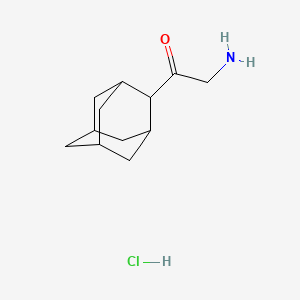

The compound “2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrazolo[3,4-d]pyridazine ring, and alkyl groups .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The tert-butyl and isopropyl groups are alkyl substituents, while the pyrazolo[3,4-d]pyridazine is a heterocyclic ring containing nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as pyridazine derivatives, have been studied extensively. They can undergo a variety of chemical reactions, including C-C bond formation and cyclization .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ligands for GABA Receptor Complex : A study outlines the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines, indicating their potential as ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex, which plays a significant role in neurotransmission and could have implications in treating neurological disorders (Weber et al., 2002).

Acetyl-CoA Carboxylase Inhibitors : Another study reports the synthesis of acetyl-CoA carboxylase inhibitors starting from compounds with a tert-butyl pyrazole core, highlighting a method for developing novel inhibitors that could be used in studying metabolic diseases (Huard et al., 2012).

Antimicrobial and Antifungal Applications

- Research into the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use showcases the potential for developing new antimicrobial agents, indicating a wide area of application in combating bacterial and fungal infections (Darwish et al., 2014).

Antitumor Activity

- A study on the synthesis and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activity also includes their molecular docking screenings, revealing potential in the development of antitumor agents (Flefel et al., 2018).

Synthesis Methods and Chemical Reactions

- Various studies have elaborated on the synthesis methods of related compounds, including the utilization of tert-butyl groups in protecting groups for pyrazole derivatives, indicating a rich area of research in synthetic chemistry that could lead to the development of new pharmaceuticals and materials (Pollock & Cole, 2014).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in various fields, including medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied for their diverse biological activities . .

Mode of Action

Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific interactions of this compound with its potential targets would depend on the chemical environment of the target site.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could influence pathways related to the targets of these compounds

Propiedades

IUPAC Name |

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-8-21(9-2)14(24)11-22-17(25)16-13(15(20-22)12(3)4)10-19-23(16)18(5,6)7/h10,12H,8-9,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDPFGNSBWMSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)

![2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2451347.png)

![N-[(4-fluorophenyl)methyl]-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2451351.png)

![1-[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2451352.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2451353.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2451355.png)

![7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2451357.png)